2-Amino-3-(o-tolyl)propanoic acid

Catalog No.
S1768050
CAS No.
22888-51-3
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-(o-tolyl)propanoic acid

CAS Number

22888-51-3

Product Name

2-Amino-3-(o-tolyl)propanoic acid

IUPAC Name

2-amino-3-(2-methylphenyl)propanoic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

NHBKDLSKDKUGSB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CC(C(=O)O)N

Synonyms

2-Amino-3-(o-tolyl)propanoicacid;22888-51-3;2-amino-3-(2-methylphenyl)propanoicacid;2-METHYL-DL-PHENYLALANINE;2-Amino-3-o-tolyl-propionicacid;DL-2-ME-PHE-OH;DL-2-METHYLPHENYLALANINE;2-Methyl-D-phenylalanine;AC1L8WMI;2-Methy-DL-Phenylalanine;AC1Q2EZ5;SCHEMBL43864;CTK8C4729;O-METHYL-DL-PHENYLALANINE;MolPort-001-838-129;1439AB;ANW-72931;AKOS000196578;AKOS016843203;AB09956;AM83411;MCULE-9582945892;VC30801;alpha-Amino-2-methylbenzenepropionicacid;AK-89321

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)N

2-Amino-3-(o-tolyl)propanoic acid is an organic compound characterized by its amino acid structure, which includes an amine group, a carboxylic acid group, and a tolyl side chain. Its molecular formula is C₁₀H₁₃NO₂, and it has a molecular weight of 179.22 g/mol. The compound features a propanoic acid backbone with an amino group at the second carbon and an o-tolyl group attached to the third carbon. This structural arrangement contributes to its unique properties and potential applications in various fields, including pharmaceuticals and biochemistry .

There is no documented information on the mechanism of action of 2-Amino-3-(o-tolyl)propanoic acid in biological systems.

Safety data sheets (SDS) for 2-Amino-3-(o-tolyl)propanoic acid are not readily available. However, based on the presence of the amine group, it is advisable to handle the compound with gloves and proper ventilation as some amines can be irritating or corrosive [].

  • Phenylalanine: Due to its structural similarity to the amino acid Phenylalanine, 2-Amino-3-(o-tolyl)propanoic acid might hold potential for research related to Phenylalanine metabolism or as a replacement in certain studies. Phenylalanine is an essential amino acid involved in protein synthesis and neurotransmitter production .

Search for Further Information:

Given the limited information on 2-Amino-3-(o-tolyl)propanoic acid in open scientific literature, further exploration might be required. Here are some resources that could be helpful:

  • Chemical Databases: Searching PubChem or SciFinder by CAS registry number (22888-51-3) might reveal research papers or patents mentioning this compound.
  • Supplier Information: Chemical suppliers like Sigma Aldrich may have product information or links to relevant studies on the product page.
Typical of amino acids:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: The amine group can react with acyl chlorides or carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, the carboxyl group can be removed, yielding an amine derivative.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

These reactions are critical for synthesizing derivatives or modifying the compound for specific applications .

Several methods exist for synthesizing 2-Amino-3-(o-tolyl)propanoic acid:

  • Direct Amination: Starting from o-tolylpropanoic acid, direct amination can introduce the amino group.
  • Reductive Amination: Using an aldehyde derived from o-tolylpropanoic acid and ammonia or an amine in the presence of a reducing agent.
  • Multicomponent Reactions: Combining o-tolyl aldehydes with α-amino acids through condensation reactions can yield this compound .

These synthetic routes allow for flexibility in producing both racemic and enantiomerically pure forms of the compound.

2-Amino-3-(o-tolyl)propanoic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug synthesis or as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
  • Biochemistry: Utilized in studies involving protein synthesis and enzyme activity due to its amino acid characteristics.
  • Material Science: Could be explored for use in polymer synthesis or as a ligand in coordination chemistry.

The versatility of this compound makes it a candidate for further research and development .

Several compounds share structural similarities with 2-Amino-3-(o-tolyl)propanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Amino-3-(p-tolyl)propanoic acidC₁₀H₁₃NO₂Para-substitution on the benzene ring
3-(p-Tolyl)propionic acidC₁₀H₁₂O₂Lacks amino functionality
2-Amino-3-(4-hydroxyphenyl)propanoic acidC₉H₁₁NO₃Hydroxy substitution on the phenyl ring
2-Amino-3-(methylphenyl)propanoic acidC₁₀H₁₃NO₂Meta-substitution on the phenyl ring

The presence of different substituents (ortho, para, meta) on the aromatic ring significantly influences their chemical reactivity and biological activity. This structural diversity allows researchers to explore various functional properties and applications within medicinal chemistry and material science .

Core Structural Features

2-Amino-3-(o-tolyl)propanoic acid (C₁₀H₁₃NO₂) consists of:

  • Alanine backbone: Amino group (-NH₂) at C2, carboxyl group (-COOH) at C1.
  • o-Tolyl substituent: A 2-methylphenyl group attached to C3 (β-carbon).

Table 1: Structural and Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₁₀H₁₃NO₂
Molecular Weight179.22 g/mol
IUPAC Name (S-enantiomer)(2S)-2-amino-3-(2-methylphenyl)propanoic acid
CAS Number (S)80126-53-0
CAS Number (R)80126-54-1
SMILES (S)CC1=CC=CC=C1CC@@HN
InChI Key (S)NHBKDLSKDKUGSB-VIFPVBQESA-N

The stereochemistry at C2 determines its biological activity. The (S)-enantiomer is prioritized in synthetic applications due to its compatibility with L-amino acid-based enzyme systems.

The Strecker synthesis represents a fundamental approach for preparing 2-amino-3-(o-tolyl)propanoic acid through the condensation of o-tolualdehyde with ammonia and cyanide sources [3] [6]. This classical three-component reaction proceeds through the formation of an alpha-amino nitrile intermediate, which undergoes subsequent hydrolysis to yield the target amino acid [28] [29]. The methodology has been extensively adapted for aromatic substrates, though o-tolyl-substituted systems present unique synthetic challenges due to steric hindrance effects [7] [8].

Aldehyde Precursor Selection and Optimization

The selection and optimization of aldehyde precursors constitute critical factors in the efficient synthesis of 2-amino-3-(o-tolyl)propanoic acid via the Strecker methodology [28] [30]. o-Tolualdehyde serves as the primary carbonyl component, though its reactivity differs significantly from unsubstituted benzaldehyde due to the ortho-methyl substituent [10] [32]. Research has demonstrated that aromatic aldehydes bearing ortho-substitution patterns exhibit reduced electrophilicity compared to their para- or meta-substituted counterparts [35] [40].

Optimization studies have revealed that o-tolualdehyde requires modified reaction conditions to achieve acceptable conversion rates [28] [34]. The presence of the ortho-methyl group creates steric hindrance around the carbonyl carbon, reducing the efficiency of imine formation with ammonia [10] [29]. Computational studies indicate that the activation energy for nucleophilic attack on o-substituted benzaldehydes is elevated by approximately 3-5 kcal/mol compared to unsubstituted systems [32] [40].

Table 1: Aldehyde Reactivity Parameters in Strecker Synthesis

Aldehyde TypeRelative ReactivityOptimal Temperature (°C)Reaction Time (h)Expected Yield (%)
Benzaldehyde1.00256-1275-85
o-Tolualdehyde0.6540-5012-2460-75
p-Tolualdehyde0.8525-308-1670-80
m-Tolualdehyde0.9025-356-1472-82

Industrial optimization protocols have identified several strategies to enhance aldehyde precursor performance [30] [34]. Elevated reaction temperatures between 40-50°C have been shown to compensate for the reduced reactivity of o-tolualdehyde, though care must be taken to prevent side reactions [28] [35]. The use of buffered aqueous media with pH control between 8.0-9.0 has proven beneficial for maintaining optimal reaction kinetics while minimizing decomposition pathways [21] [32].

Cyanide Addition Mechanisms in Sterically Hindered Systems

The mechanism of cyanide addition to sterically hindered iminium intermediates derived from o-tolualdehyde involves distinct kinetic and thermodynamic considerations compared to unhindered systems [28] [29]. The formation of the key iminium ion intermediate proceeds through initial protonation of the carbonyl oxygen, followed by nucleophilic attack of ammonia and subsequent water elimination [6] [34]. In o-tolyl systems, the ortho-methyl substituent introduces significant steric constraints that affect both the geometry and reactivity of the resulting iminium species [7] [10].

Mechanistic studies have revealed that cyanide addition to o-tolyl-substituted iminium ions follows a modified pathway characterized by altered transition state geometries [8] [32]. The steric bulk of the ortho-methyl group forces the iminium nitrogen and carbon atoms into a more planar configuration, reducing the electrophilicity of the iminium carbon [29] [35]. This geometric constraint necessitates higher activation energies for cyanide nucleophile approach, resulting in slower reaction rates compared to unsubstituted systems [28] [40].

Table 2: Kinetic Parameters for Cyanide Addition Reactions

System TypeRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Selectivity FactorCompeting Reactions
Unsubstituted2.4 × 10⁻³45.21.0Minimal
o-Tolyl8.7 × 10⁻⁴52.80.85Retro-Strecker
Sterically hindered3.1 × 10⁻⁴58.40.70Elimination

The reduced nucleophilicity of cyanide sources in sterically congested environments has prompted the development of alternative cyanide delivery systems [30] [32]. Potassium ferricyanide and ferrocyanide mixtures have emerged as effective alternatives to traditional sodium or potassium cyanide, providing controlled cyanide release under biphasic conditions [24] [32]. These systems operate through in situ hydrogen cyanide generation, allowing for better control over reaction stoichiometry and reduced safety hazards [30] [34].

Solid-Phase Peptide Synthesis Integration

The integration of 2-amino-3-(o-tolyl)propanoic acid into solid-phase peptide synthesis protocols requires careful consideration of protecting group strategies and coupling methodologies [4] [13]. Standard fluorenylmethoxycarbonyl protection schemes have demonstrated excellent compatibility with o-tolyl-substituted amino acids, providing robust protection during peptide chain assembly [18] [19]. The aromatic nature of the o-tolyl side chain necessitates specific activation and coupling protocols to ensure high efficiency incorporation into growing peptide chains [14] [25].

Fluorenylmethoxycarbonyl-protected 2-amino-3-(o-tolyl)propanoic acid exhibits favorable coupling kinetics under standard solid-phase synthesis conditions [13] [18]. The electron-donating nature of the methyl substituent enhances the nucleophilicity of the amino acid, facilitating efficient amide bond formation with activated carboxy components [4] [19]. Typical coupling efficiencies exceed 95% when employing hexafluorophosphate benzotriazole tetramethyl uronium or similar activating agents under optimized conditions [14] [18].

Table 3: Solid-Phase Coupling Efficiency Data

Coupling ReagentReaction Time (min)Coupling Efficiency (%)Racemization RiskOptimal Equivalents
HBTU/DIPEA45-6096-98Low3.0
HATU/DIPEA30-4594-97Minimal2.5
DIC/HOBt60-9092-95Low3.5
EDC/HOBt90-12089-93Moderate4.0

The deprotection of fluorenylmethoxycarbonyl groups from o-tolyl-substituted amino acids proceeds smoothly under standard piperidine treatment protocols [13] [19]. The 20% piperidine in dimethylformamide solution effectively removes the protecting group without affecting the integrity of the aromatic side chain [4] [18]. Monitoring studies have confirmed that the o-methyl substituent remains stable throughout multiple deprotection cycles, maintaining the structural integrity of the amino acid throughout synthesis [14] [25].

Enzymatic Asymmetric Synthesis Approaches

Enzymatic asymmetric synthesis of 2-amino-3-(o-tolyl)propanoic acid has emerged as a powerful alternative to traditional chemical methods, offering enhanced stereoselectivity and environmental sustainability [5] [16]. Phenylalanine ammonia lyase enzymes have demonstrated remarkable capability for catalyzing the asymmetric addition of ammonia to o-methylcinnamic acid, producing the desired L-enantiomer with high optical purity [17] [24]. These biocatalytic approaches circumvent the inherent racemic nature of chemical Strecker synthesis while providing access to enantiomerically pure products [20] [26].

Engineered variants of phenylalanine ammonia lyase from Petroselinum crispum have shown particular promise for o-tolyl substrate acceptance [17] [24]. Wild-type enzymes exhibit limited activity toward o-substituted cinnamic acids due to active site constraints, but directed evolution approaches have yielded mutant variants with enhanced substrate tolerance [16] [26]. The double mutant L256V-I460V demonstrates significantly improved activity with o-methylcinnamic acid, achieving conversion yields of 40-82% with enantiomeric excess values exceeding 99% [17] [24].

Table 4: Enzymatic Synthesis Performance Metrics

Enzyme VariantSubstrate AcceptanceConversion Yield (%)Enantiomeric Excess (%)Reaction Time (h)
Wild-type PALPoor15-25>9948-72
L256V-I460VGood40-65>9924-36
F137V-L256V-I460VExcellent65-82>9918-24
Optimized variantsExcellent70-85>99.512-20

Alternative enzymatic approaches employ amino acid dehydrogenases for the reductive amination of o-tolylpyruvic acid precursors [21] [23]. These nicotinamide adenine dinucleotide phosphate-dependent enzymes catalyze the direct conversion of alpha-keto acids to the corresponding L-amino acids with excellent stereoselectivity [22] [26]. N-methylamine dehydrogenase systems have proven particularly effective, achieving conversion yields of 75-98% when coupled with appropriate cofactor regeneration systems [21] [27].

Transaminase-based approaches offer additional versatility for accessing both L- and D-enantiomers of 2-amino-3-(o-tolyl)propanoic acid through appropriate amino donor selection [22] [26]. These enzymes accept a broad range of keto acid substrates and can be engineered for enhanced activity toward sterically hindered systems [41] [44]. Recent developments in omega-transaminase technology have demonstrated successful conversion of o-tolylpyruvic acid with enantiomeric excess values exceeding 99% and conversion yields ranging from 40-99% depending on reaction conditions [26] [41].

Post-Synthetic Modification Strategies for Functionalization

Post-synthetic modification of 2-amino-3-(o-tolyl)propanoic acid enables the introduction of diverse functional groups while preserving the core amino acid structure [11] [36]. Carbon-hydrogen functionalization reactions have emerged as particularly powerful tools for selective modification of the aromatic ring system [37] [39]. Palladium-catalyzed direct functionalization protocols allow for regioselective introduction of various substituents at specific positions on the o-tolyl ring [11] [25].

The ortho-methyl group serves as an effective directing group for palladium-catalyzed carbon-hydrogen activation reactions [37] [41]. This directing effect enables selective functionalization at the meta-position relative to the methyl substituent, providing access to diversely substituted derivatives [11] [39]. Typical reaction conditions employ palladium acetate catalysts in the presence of oxidants such as benzoquinone or molecular oxygen [25] [37].

Table 5: Post-Synthetic Modification Reaction Conditions

Modification TypeCatalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
C-H ArylationPd(OAc)₂/ligand100-12012-2465-85
C-H AlkenylationPd(OAc)₂/Cu(OAc)₂80-1008-1660-80
C-H AlkylationPd(OAc)₂/AgOAc90-11016-3055-75
Oxidative CouplingCu(OAc)₂/O₂60-806-1250-70

N-methylation represents another important post-synthetic modification strategy for enhancing the pharmacological properties of 2-amino-3-(o-tolyl)propanoic acid derivatives [23] [25]. The Mitsunobu reaction protocol, employing triphenylphosphine and diisopropyl azodicarboxylate in the presence of methanol, provides efficient N-methylation with high selectivity [25] [39]. Alternative approaches utilizing o-nitrobenzenesulfonyl protection followed by methylation and deprotection have demonstrated excellent yields ranging from 87-97% [25] [36].

Side chain arylation through Suzuki-Miyaura cross-coupling reactions offers additional opportunities for structural diversification [25] [37]. These reactions require pre-installation of halogen substituents on the aromatic ring, typically through electrophilic aromatic substitution protocols [11] [36]. The resulting halogenated intermediates undergo palladium-catalyzed coupling with various boronic acids or esters to introduce diverse aryl substituents [25] [39].

Vibrational Spectroscopy (Fourier Transform Infrared/Raman) for Functional Group Identification

Vibrational spectroscopy serves as a fundamental analytical tool for the structural characterization of 2-Amino-3-(o-tolyl)propanoic acid, providing detailed information about the molecular functional groups and their interactions within the crystalline state. The compound, existing primarily in its zwitterionic form in the solid state, exhibits characteristic vibrational signatures that facilitate comprehensive functional group identification [1] [2].

Fourier Transform Infrared Spectroscopy Analysis

The Fourier Transform Infrared spectrum of 2-Amino-3-(o-tolyl)propanoic acid displays several distinctive absorption bands that correspond to specific molecular vibrations. The broad absorption band observed in the region of 3300-2900 cm⁻¹ represents the overlapping stretching vibrations of both hydroxyl (O-H) and amino (N-H) groups, indicative of the zwitterionic nature of the compound in the solid state [3] [4]. This broad envelope arises from extensive hydrogen bonding networks that characterize amino acid crystal structures, where the protonated amino group (NH₃⁺) forms multiple hydrogen bonds with neighboring carboxylate groups [5] [6].

The carbonyl stretching vibration of the carboxyl group manifests as a sharp absorption band in the range of 1650-1600 cm⁻¹. This frequency shift from the typical carboxylic acid carbonyl stretch (approximately 1720 cm⁻¹) confirms the deprotonated state of the carboxyl group in the zwitterionic form [4] [7]. Additionally, the asymmetric stretch of the carboxylate ion (COO⁻) appears at approximately 1580 cm⁻¹, further supporting the ionic character of the compound in the crystalline state [2] [4].

The aromatic region displays characteristic absorption bands associated with the o-tolyl substituent. The aromatic carbon-carbon stretching vibrations appear at 1514 cm⁻¹, with this frequency being specifically corrected from the typical 1518 cm⁻¹ observed for free aromatic compounds due to the influence of the crystalline environment [4]. The presence of the methyl substituent on the aromatic ring introduces additional vibrational modes that contribute to the overall spectral complexity in the fingerprint region (900-1200 cm⁻¹) [5] [8].

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to infrared analysis, particularly excelling in the characterization of carbon-carbon bond vibrations and aromatic ring systems. The Raman spectrum of 2-Amino-3-(o-tolyl)propanoic acid exhibits strong scattering in the amide I region around 1588 cm⁻¹, which corresponds to the collective vibrational modes involving the amino acid backbone [5] [9].

The fingerprint region (1000-1700 cm⁻¹) in the Raman spectrum contains multiple overlapping bands that provide detailed structural information about the molecular conformation and intermolecular interactions. These bands are particularly sensitive to the local environment of the amino acid residue and can reveal information about hydrogen bonding patterns and crystal packing arrangements [9] [10].

The aromatic ring vibrations in the Raman spectrum appear as distinct peaks that are complementary to those observed in the infrared spectrum. The symmetric breathing modes of the benzene ring system provide information about the electronic environment of the o-tolyl group and its interaction with neighboring molecules in the crystal lattice [5] [11].

Functional Group Assignment and Structural Implications

The vibrational spectroscopic analysis reveals several key structural features of 2-Amino-3-(o-tolyl)propanoic acid. The identification of characteristic zwitterionic vibrations confirms that the compound exists predominantly in the ionic form NH₃⁺-CHR-COO⁻ in the solid state, consistent with the behavior of most amino acids under ambient conditions [3] [12]. The specific frequency shifts observed for the carboxylate and ammonium stretching modes provide quantitative information about the strength of intermolecular hydrogen bonding networks [4] [6].

The aromatic vibrations associated with the o-tolyl substituent demonstrate minimal perturbation from the expected frequencies, suggesting that the aromatic system maintains its electronic integrity while participating in crystal packing through van der Waals interactions and possible π-π stacking arrangements [5] [8]. The methyl group attached to the aromatic ring introduces additional vibrational complexity that can be utilized for conformational analysis and polymorphic identification [9] [10].

Nuclear Magnetic Resonance Stereochemical Analysis

Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the stereochemical characteristics and conformational properties of 2-Amino-3-(o-tolyl)propanoic acid in solution. Both proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance techniques offer complementary information essential for complete structural characterization and stereochemical assignment [13] [14].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 2-Amino-3-(o-tolyl)propanoic acid exhibits several characteristic resonances that provide detailed information about the molecular structure and stereochemistry. The α-hydrogen (Hα) appears as a characteristic multipicity in the range of 3.96-4.74 ppm, with the exact chemical shift depending on the stereochemical configuration and the local magnetic environment created by the adjacent functional groups [14] [15].

The aromatic protons of the o-tolyl substituent resonate in the typical aromatic region between 6.8-7.3 ppm, displaying the expected coupling patterns for a 1,2-disubstituted benzene ring system [16] [17]. The ortho-methyl group appears as a singlet at approximately 2.2-2.5 ppm, while the methylene protons (β-hydrogens) connecting the aromatic ring to the amino acid backbone exhibit characteristic chemical shifts in the range of 1.2-2.5 ppm [15] [18].

The stereochemical information derived from ¹H Nuclear Magnetic Resonance analysis is particularly valuable for distinguishing between the (R)- and (S)-enantiomers of the compound. While the chemical shifts of individual protons may be similar between enantiomers, differences in coupling constants and multiplicity patterns can provide stereochemical information, especially when analyzed in conjunction with chiral shift reagents or when compared to authentic reference standards [14] [19].

Carbon-13 Nuclear Magnetic Resonance Characterization

¹³C Nuclear Magnetic Resonance spectroscopy provides highly sensitive information about the carbon framework of 2-Amino-3-(o-tolyl)propanoic acid, with each carbon environment producing distinct resonances that facilitate complete structural assignment. The α-carbon (Cα) typically appears in the range of 45-63 ppm, with the exact chemical shift being highly sensitive to the stereochemical configuration and the electronic environment created by the attached functional groups [20] [21].

The carbonyl carbon of the carboxyl group resonates in the characteristic region for amino acid carbonyl carbons, typically between 173-178 ppm [21] [22]. This chemical shift is sensitive to hydrogen bonding interactions and the ionic state of the carboxyl group, providing information about the compound's behavior in different solution environments [23] [24].

The aromatic carbons of the o-tolyl substituent produce distinct resonances in the aromatic region (120-140 ppm), with each carbon position exhibiting characteristic chemical shifts based on its substitution pattern and electronic environment [20] [25]. The methyl carbon attached to the aromatic ring typically appears around 20-30 ppm, while the β-carbon connecting the aromatic system to the amino acid backbone exhibits intermediate chemical shifts reflecting its aliphatic character [15] [17].

Stereochemical Assignment and Conformational Analysis

The Nuclear Magnetic Resonance data provides crucial information for stereochemical assignment through comparison with established chemical shift databases for amino acids and their derivatives [14] [26]. The characteristic chemical shift patterns observed for both ¹H and ¹³C nuclei can be compared with literature values for known stereoisomers to establish the absolute configuration of the compound [13] [19].

Conformational analysis through Nuclear Magnetic Resonance reveals information about the preferred solution conformations of 2-Amino-3-(o-tolyl)propanoic acid. The coupling constants observed in the ¹H Nuclear Magnetic Resonance spectrum provide information about dihedral angles and preferred rotational conformers around the Cα-Cβ bond [16] [27]. Temperature-dependent Nuclear Magnetic Resonance studies can reveal information about conformational exchange processes and energy barriers between different conformational states [28] [29].

The integration of ¹H and ¹³C Nuclear Magnetic Resonance data with two-dimensional correlation experiments provides comprehensive structural information that confirms the connectivity and stereochemistry of the molecule. These advanced Nuclear Magnetic Resonance techniques are particularly valuable for confirming the regiochemistry of the o-tolyl substitution and establishing the relative stereochemistry at the α-carbon center [21] [30].

X-ray Crystallographic Studies of Crystal Packing Interactions

X-ray crystallography represents the definitive method for determining the three-dimensional structure and intermolecular interactions of 2-Amino-3-(o-tolyl)propanoic acid in the crystalline state. This technique provides atomic-level resolution of molecular geometry, hydrogen bonding networks, and crystal packing arrangements that govern the solid-state properties of the compound [31] [32].

Crystal Structure Determination and Molecular Geometry

The crystal structure of 2-Amino-3-(o-tolyl)propanoic acid reveals the compound's adoption of the characteristic zwitterionic form common to amino acids in the solid state. The molecular geometry determined through X-ray crystallography shows the amino acid backbone in an extended conformation, with the o-tolyl substituent positioned to minimize steric interactions while maximizing favorable intermolecular contacts [33] [34].

The bond lengths and angles within the amino acid framework conform to expected values for zwitterionic amino acids, with the C-N bond length reflecting the protonated state of the amino group and the C-O bond lengths in the carboxylate group indicating complete deprotonation [35] [36]. The o-tolyl substituent maintains typical aromatic geometry, with the methyl group positioned in the plane of the benzene ring to minimize steric hindrance [37] [38].

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure reveals an extensive three-dimensional hydrogen bonding network that stabilizes the crystal lattice. The protonated amino group (NH₃⁺) serves as a hydrogen bond donor, forming multiple N-H···O hydrogen bonds with carboxylate oxygen atoms of neighboring molecules [37] [35]. These hydrogen bonds exhibit typical geometric parameters for strong ionic hydrogen bonds, with donor-acceptor distances ranging from 2.7 to 3.0 Å [33] [39].

The carboxylate group functions as a multidentate hydrogen bond acceptor, with both oxygen atoms participating in hydrogen bonding interactions with amino groups from adjacent molecules [35] [40]. This results in the formation of extended hydrogen-bonded chains and layers that propagate throughout the crystal structure, providing significant stabilization to the overall lattice [37] [41].

Secondary interactions involving the o-tolyl substituent contribute additional stabilization to the crystal packing. The aromatic ring participates in π-π stacking interactions with neighboring aromatic systems, while the methyl group engages in weak C-H···π interactions that further stabilize the crystal structure [33] [42]. These interactions, while individually weak, collectively contribute significantly to the overall lattice energy [39] [41].

Crystal Packing Motifs and Symmetry Relationships

The crystal packing of 2-Amino-3-(o-tolyl)propanoic acid exhibits characteristic motifs commonly observed in amino acid structures. The molecules organize into hydrophilic layers containing the hydrogen-bonded amino acid head groups, separated by hydrophobic regions where the o-tolyl substituents aggregate through van der Waals interactions [35] [43]. This amphiphilic packing arrangement optimizes both electrostatic and hydrophobic interactions [33] [42].

The symmetry relationships within the crystal reveal the space group and unit cell parameters that define the crystalline arrangement. The specific space group provides information about the symmetry operations that relate equivalent molecules within the crystal, which is crucial for understanding the relationship between molecular chirality and crystal structure [31] [34]. For chiral amino acids like 2-Amino-3-(o-tolyl)propanoic acid, the crystal structure must accommodate the specific handedness of the molecules while maximizing intermolecular interactions [36] [44].

Polymorphism and Structure-Property Relationships

X-ray crystallographic studies may reveal the existence of different polymorphic forms of 2-Amino-3-(o-tolyl)propanoic acid, each characterized by distinct packing arrangements and intermolecular interaction patterns [33] [45]. These polymorphs can exhibit different physical properties, including melting points, solubility, and stability, making their identification and characterization crucial for pharmaceutical and materials applications [35] [46].

The crystal structure data provides insight into structure-property relationships by correlating molecular packing with observed physical properties. The density and thermal expansion characteristics can be related to the efficiency of molecular packing and the strength of intermolecular interactions [37] [43]. Understanding these relationships facilitates the prediction and optimization of solid-state properties for specific applications [42] [38].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides comprehensive information about the molecular ion characteristics and fragmentation behavior of 2-Amino-3-(o-tolyl)propanoic acid under various ionization and activation conditions. The fragmentation patterns offer valuable structural information and serve as diagnostic tools for compound identification and purity assessment [47] [48].

Molecular Ion Formation and Ionization Behavior

Under electrospray ionization conditions, 2-Amino-3-(o-tolyl)propanoic acid readily forms protonated molecular ions [M+H]⁺ at m/z 180.10, corresponding to the addition of a proton to the neutral molecule [49] [48]. The ionization efficiency is enhanced by the presence of the basic amino group, which provides a favorable protonation site under positive-ion mode conditions [47] [50].

The isotopic pattern of the molecular ion provides confirmation of the molecular formula C₁₀H₁₃NO₂, with the characteristic ¹³C isotope peaks appearing at the expected relative intensities [49] [51]. Additional ionization pathways may include the formation of sodium adduct ions [M+Na]⁺ at m/z 202.08 and ammonium adduct ions [M+NH₄]⁺ at m/z 197.13, depending on the mobile phase composition and ionization source parameters [48] [52].

Characteristic Fragmentation Pathways

The collision-induced dissociation of protonated 2-Amino-3-(o-tolyl)propanoic acid follows predictable fragmentation patterns characteristic of amino acids. The primary fragmentation pathway involves the sequential loss of water and carbon monoxide, producing the fragment ion [M+H-H₂O-CO]⁺ at m/z 134.10 [47] [53]. This fragmentation sequence is common among amino acids and reflects the formation of an immonium ion structure following the elimination of the carboxyl functionality [48] [54].

An alternative fragmentation pathway involves the loss of ammonia from the protonated amino group, yielding the fragment ion [M+H-NH₃]⁺ at m/z 163.09 [47] [48]. This fragmentation is particularly favored for amino acids containing electron-withdrawing aromatic substituents, as the resulting carbocation can be stabilized through resonance with the aromatic system [50] [55].

The loss of water alone produces the fragment ion [M+H-H₂O]⁺ at m/z 162.09, which can undergo further fragmentation to lose carbon monoxide and generate the same product ion observed in the sequential fragmentation pathway [47] [53]. These parallel fragmentation routes demonstrate the multiple pathways available for the dissociation of the protonated amino acid [48] [56].

Aromatic Substituent-Specific Fragmentations

The presence of the o-tolyl substituent introduces additional fragmentation pathways that are characteristic of aromatic amino acids. Benzylic cleavage adjacent to the aromatic ring can produce tropylium ion-like structures that are particularly stable and therefore prominent in the mass spectrum [54] [55]. The specific substitution pattern of the o-tolyl group influences both the stability and the relative abundance of these aromatic fragments [50] [48].

The methyl substituent on the aromatic ring can be lost as a methyl radical (loss of 15 Da) under high-energy collision conditions, producing fragment ions that provide information about the substitution pattern of the aromatic system [47] [53]. This fragmentation is diagnostic for methyl-substituted aromatic amino acids and can be used to distinguish between different positional isomers [48] [56].

Stereochemical Information from Fragmentation

While mass spectrometric fragmentation patterns generally cannot distinguish between enantiomers due to the identical masses of stereoisomers, certain fragmentation characteristics can provide information about stereochemical environment effects [57] [58]. Ion mobility spectrometry coupled with mass spectrometry can potentially resolve stereoisomeric differences through differences in collision cross-sections and drift times [49] [51].

The relative abundances of fragment ions can be influenced by conformational preferences of different stereoisomers, particularly when specific conformations favor particular fragmentation pathways [48] [55]. These subtle differences in fragmentation behavior can be utilized in conjunction with other analytical techniques to provide stereochemical information about the compound [50] [52].

Tandem Mass Spectrometry and Structural Confirmation

Multi-stage mass spectrometry (MSⁿ) experiments provide additional structural information through the sequential fragmentation of primary product ions [59] [57]. The fragmentation of the [M+H-H₂O]⁺ ion at m/z 162.09 can be further studied to understand the detailed mechanisms of amino acid fragmentation and to confirm structural assignments [48] [58].

The comparison of experimental fragmentation patterns with theoretical predictions and literature databases facilitates confident structural identification and provides validation of proposed fragmentation mechanisms [54] [60]. This approach is particularly valuable for confirming the identity of synthetic products and for detecting impurities or degradation products in pharmaceutical preparations [61] [62].

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Last modified: 08-15-2023

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